molecular formula C16H22N2O2 B279474 1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol

1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol

Cat. No. B279474
M. Wt: 274.36 g/mol
InChI Key: KHDMUXBLEJQVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It is commonly referred to as Phenylephrine and is used in various scientific research applications.

Mechanism of Action

Phenylephrine exerts its effects by selectively stimulating alpha-1 adrenergic receptors, which are found in various tissues, including blood vessels, the heart, and the respiratory tract. Activation of these receptors leads to vasoconstriction, increased heart rate, and increased blood pressure. In the respiratory tract, activation of alpha-1 adrenergic receptors leads to bronchodilation and reduced airway resistance.
Biochemical and Physiological Effects
Phenylephrine has various biochemical and physiological effects on the body. It increases blood pressure by constricting blood vessels, which reduces blood flow to peripheral tissues and increases blood flow to vital organs. It also increases heart rate by stimulating the heart's beta-1 adrenergic receptors. In the respiratory tract, Phenylephrine causes bronchodilation by relaxing the smooth muscles of the airways.

Advantages and Limitations for Lab Experiments

Phenylephrine has several advantages and limitations for lab experiments. Its ability to selectively stimulate alpha-1 adrenergic receptors makes it a valuable tool for studying the effects of receptor activation on various tissues. However, its vasoconstrictive effects can limit its use in certain experiments where blood flow to peripheral tissues is essential. Additionally, Phenylephrine's short half-life and rapid metabolism can make it difficult to maintain a stable concentration in experimental settings.

Future Directions

There are several future directions for research involving Phenylephrine. One area of interest is the development of more selective alpha-1 adrenergic receptor agonists that can target specific tissues and avoid unwanted side effects. Additionally, further research is needed to understand the complex interactions between Phenylephrine and other signaling pathways in the body. Finally, the development of new methods for delivering Phenylephrine to specific tissues could expand its potential applications in scientific research.
Conclusion
Phenylephrine is a widely used chemical compound in scientific research due to its ability to selectively stimulate alpha-1 adrenergic receptors. Its vasoconstrictive and bronchodilatory effects make it a valuable tool in cardiovascular and respiratory research. However, its short half-life and rapid metabolism can limit its use in certain experimental settings. Further research is needed to develop more selective alpha-1 adrenergic receptor agonists and to understand the complex interactions between Phenylephrine and other signaling pathways in the body.

Synthesis Methods

Phenylephrine can be synthesized through various methods, including the reduction of phenylpropanolamine and the condensation of benzaldehyde with 2-amino-1-phenylethanol. The most commonly used method involves the reaction of 2-amino-1-phenylethanol with formaldehyde and hydrogen cyanide to produce 1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol.

Scientific Research Applications

Phenylephrine is widely used in scientific research for its ability to selectively stimulate alpha-1 adrenergic receptors. It is commonly used as a vasoconstrictor in cardiovascular research, where it is used to increase blood pressure and reduce bleeding during surgical procedures. Phenylephrine is also used in respiratory research to study the effects of alpha-1 adrenergic receptor activation on airway smooth muscle contraction.

properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-[2-[(5-phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C16H22N2O2/c1-13(19)11-17-9-10-18-12-15-7-8-16(20-15)14-5-3-2-4-6-14/h2-8,13,17-19H,9-12H2,1H3

InChI Key

KHDMUXBLEJQVED-UHFFFAOYSA-N

SMILES

CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2)O

Canonical SMILES

CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2)O

Origin of Product

United States

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